molecular formula C24H26N6O6S B4187505 ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

Cat. No.: B4187505
M. Wt: 526.6 g/mol
InChI Key: AZLILJLKPKVSRC-UHFFFAOYSA-N
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Description

Ethyl 4-[({3-amino-5-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetyl)amino]benzoate is a complex organic compound that features a triazole ring, an ethoxycarbonyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the ethoxycarbonyl group and the amino group. The final step involves the coupling of the triazole derivative with ethyl 4-aminobenzoate under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({3-amino-5-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

Ethyl 4-[({3-amino-5-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[({3-amino-5-[(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-4-yl}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-aminobenzoate: A simpler analog without the triazole ring.

    Triazole derivatives: Compounds with similar triazole structures but different substituents.

    Ethoxycarbonyl compounds: Compounds with the ethoxycarbonyl group but different core structures.

The uniqueness of ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[[2-[3-amino-5-[2-(4-ethoxycarbonylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O6S/c1-3-35-21(33)15-5-9-17(10-6-15)26-19(31)13-30-23(25)28-29-24(30)37-14-20(32)27-18-11-7-16(8-12-18)22(34)36-4-2/h5-12H,3-4,13-14H2,1-2H3,(H2,25,28)(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZLILJLKPKVSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OCC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Reactant of Route 3
Reactant of Route 3
ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-(2-((5-amino-4-(2-((4-(ethoxycarbonyl)phenyl)amino)-2-oxoethyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate

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